molecular formula C27H21NO3 B11672515 N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide

N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B11672515
M. Wt: 407.5 g/mol
InChI Key: PBIKJIZLVFZGNS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a benzyloxyphenyl group attached to the nitrogen atom. The carboxamide functional group further enhances its chemical properties, making it a versatile compound in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid

    Reduction: Formation of benzyloxyphenylamine or benzyloxyphenol

    Substitution: Formation of nitro or halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide stands out due to its unique xanthene core structure, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing .

Properties

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H21NO3/c29-27(26-22-10-4-6-12-24(22)31-25-13-7-5-11-23(25)26)28-20-14-16-21(17-15-20)30-18-19-8-2-1-3-9-19/h1-17,26H,18H2,(H,28,29)

InChI Key

PBIKJIZLVFZGNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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